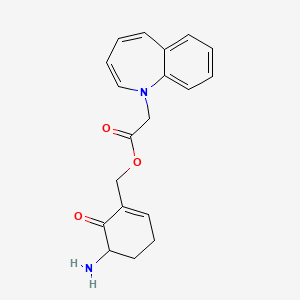
Interferon alfacon-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interferon alfacon-1 is a synthetic, non-naturally occurring type I interferon. It is designed to mimic the activity of natural interferon alpha subtypes. This compound is primarily used for the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Interferon alfacon-1 is produced through recombinant DNA technology. The 166-amino acid sequence of this compound is derived by scanning the sequences of several natural interferon alpha subtypes and assigning the most frequently observed amino acid in each corresponding position. Four additional amino acid changes are made to facilitate molecular construction, and a corresponding synthetic DNA sequence is constructed using chemical synthesis methodology .
Industrial Production Methods: The production of this compound involves the use of genetically modified Escherichia coli cells. These cells are altered by inserting a synthetically constructed sequence that codes for this compound. Prior to final purification, the compound is allowed to oxidize to its native state, and its final purity is achieved by sequential passage over a series of chromatography columns .
Analyse Chemischer Reaktionen
Interferon alfacon-1, being a protein-based compound, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity is primarily biological. The compound interacts with specific cell-surface receptors to exert its effects .
Wissenschaftliche Forschungsanwendungen
Interferon alfacon-1 has a wide range of scientific research applications:
Chemistry: It is used in studies related to protein engineering and recombinant DNA technology.
Biology: It is utilized to understand the mechanisms of antiviral, antiproliferative, and immunomodulatory effects.
Medicine: It is employed in the treatment of chronic hepatitis C, hairy cell leukemia, malignant melanoma, and AIDS-related Kaposi’s sarcoma
Wirkmechanismus
Interferon alfacon-1 binds to specific cell-surface receptors, resulting in the transcription and translation of genes whose protein products have antiviral, antiproliferative, anticancer, and immune-modulating effects. The molecular targets include various signaling pathways that lead to the activation of immune responses and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Interferon alfacon-1 is unique due to its synthetic nature and the specific amino acid sequence designed to maximize its efficacy. Similar compounds include:
Interferon alfa-2b: Another type I interferon used for similar therapeutic purposes but differs in amino acid sequence and production methods.
Interferon beta: Shares some structural similarities but is used for different medical conditions, such as multiple sclerosis.
Pegthis compound: A pegylated version of this compound, which has an extended half-life and improved pharmacokinetic properties.
This compound stands out due to its engineered sequence, which provides enhanced potency and efficacy compared to other interferons .
Eigenschaften
CAS-Nummer |
118390-30-0 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




